![molecular formula C11H15ClOS B14263414 Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- CAS No. 134857-79-7](/img/structure/B14263414.png)
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 1-chlorobutyl group and a sulfinyl group at the 1-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- typically involves the following steps:
Formation of the 1-chlorobutyl group: This can be achieved through the chlorination of butane, resulting in 1-chlorobutane.
Attachment of the sulfinyl group: The 1-chlorobutane can then be reacted with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to form the 1-[(1-chlorobutyl)sulfinyl] intermediate.
Substitution on the benzene ring: The intermediate is then subjected to electrophilic aromatic substitution to introduce the 1-[(1-chlorobutyl)sulfinyl] group onto the benzene ring. This step often requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction.
Introduction of the methyl group: Finally, the methyl group is introduced at the 4-position of the benzene ring through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Reduction: Conversion of the sulfinyl group to a sulfide or thiol.
Substitution: Introduction of various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Electrophilic interactions: The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules.
Oxidative stress: It may induce oxidative stress in cells by generating reactive oxygen species (ROS).
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chlorobutyl-4-methyl-: Lacks the sulfinyl group, resulting in different reactivity and applications.
Benzene, 1-[(1-chlorobutyl)sulfonyl]-4-methyl-: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties.
Benzene, 1-[(1-bromobutyl)sulfinyl]-4-methyl-: Substitution of chlorine with bromine alters the compound’s reactivity.
Uniqueness
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- is unique due to the presence of both the sulfinyl and 1-chlorobutyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
| 134857-79-7 | |
Fórmula molecular |
C11H15ClOS |
Peso molecular |
230.75 g/mol |
Nombre IUPAC |
1-(1-chlorobutylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClOS/c1-3-4-11(12)14(13)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
FIAJSUFBCZXQJR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(S(=O)C1=CC=C(C=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
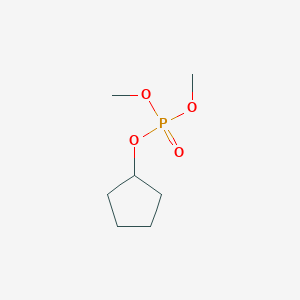
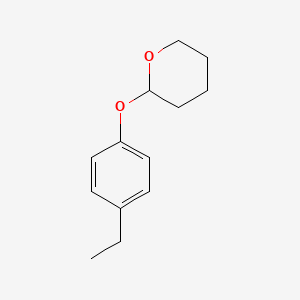
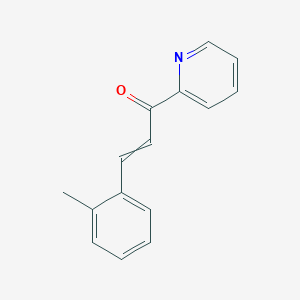
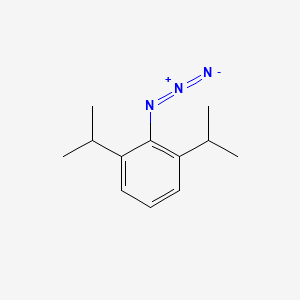

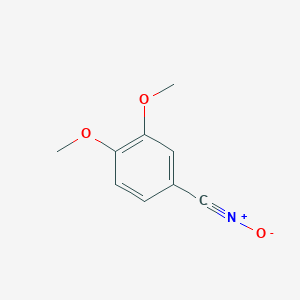
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)


